N-(4-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
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Overview
Description
The compound with the identifier “N-(4-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide” is a chemical substance listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves several synthetic routes, each with specific reaction conditions. One common method includes the reaction of specific aldehydes with primary amines under controlled conditions to form the desired compound. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in the production process. The use of high-purity reagents and stringent quality control measures ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: Known for its use in treating bacterial infections.
CID 5479530: Also a cephalosporin, used in various medical applications.
Uniqueness
N-(4-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide stands out due to its unique chemical structure and versatile applications. Unlike other similar compounds, it has specific properties that make it suitable for a broader range of scientific and industrial uses.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-9-7-11(17)3-4-13(9)19-14(22)8-24-16-18-10(2)12(5-6-21)15(23)20-16/h3-4,7,21H,5-6,8H2,1-2H3,(H,19,22)(H,18,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEYXRBRGUNPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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